2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide
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Overview
Description
2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide is an organic compound characterized by the presence of a chloro group, a cyano group, and an ethyl-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide typically involves the reaction of 2-chloroacetamide with 4-cyano-benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted amides or thioamides.
Hydrolysis: Products include 4-cyano-benzylamine and acetic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool for studying biochemical pathways and interactions due to its structural features.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups can participate in binding interactions, while the ethyl-acetamide moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-cyano-benzyl)-N-methyl-acetamide
- 2-Chloro-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide
- 2-Chloro-N-(4-cyano-benzyl)-N-isopropyl-acetamide
Uniqueness
2-Chloro-N-(4-cyano-benzyl)-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ethyl-acetamide moiety differentiates it from similar compounds, potentially affecting its reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-2-15(12(16)7-13)9-11-5-3-10(8-14)4-6-11/h3-6H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYNTKRCKHZARP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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